molecular formula C8H10N2O3S2 B2800266 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide CAS No. 2224390-16-1

3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B2800266
CAS RN: 2224390-16-1
M. Wt: 246.3
InChI Key: XKPNQHFOILXXQW-UHFFFAOYSA-N
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Description

3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide, also known as VT-1161, is a novel antifungal agent that has shown promising results in preclinical studies. It belongs to the class of sulfonyl amide compounds and has a unique mechanism of action that makes it effective against a wide range of fungal infections.

Mechanism of Action

3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide works by inhibiting the fungal enzyme CYP51, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt the integrity of the fungal cell membrane and ultimately lead to fungal cell death.
Biochemical and physiological effects:
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide has been found to have minimal toxicity in preclinical studies and does not affect the normal functioning of human cells. It has also been found to have a long half-life, which makes it effective against fungal infections that require prolonged treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide is its broad-spectrum activity against a wide range of fungal infections. It also has a unique mechanism of action that makes it effective against fungal strains that are resistant to other antifungal agents. However, one of the limitations of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide is its limited availability, as it is still in the preclinical stage of development.

Future Directions

There are several potential future directions for the development of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide. One area of research is the optimization of the synthesis process to increase the yield and purity of the compound. Another area of research is the evaluation of its efficacy in clinical trials, which will determine its effectiveness in treating fungal infections in humans. Additionally, there is potential for the development of new formulations of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide, such as topical creams or inhalers, that can be used to treat localized fungal infections.

Synthesis Methods

The synthesis of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide involves a series of chemical reactions that start with the condensation of 2-aminothiazole with ethyl acrylate to form an intermediate compound. This intermediate is then treated with sodium hydride and sulfonyl chloride to form 3-ethenylsulfonyl-N-(2-thiazolyl)acrylamide. The final step involves the reaction of this compound with 1,3-thiazole-2-carboxylic acid to form 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide.

Scientific Research Applications

3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its antifungal properties and has shown promising results in preclinical studies. It has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and dermatophytes.

properties

IUPAC Name

3-ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S2/c1-2-15(12,13)6-3-7(11)10-8-9-4-5-14-8/h2,4-5H,1,3,6H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPNQHFOILXXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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